2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide
Description
Its structure features a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, a prop-2-enyl (allyl) group at position 4, and a sulfanyl-linked acetamide moiety attached to an N-(2-phenylphenyl) group . The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-(2-phenylphenyl)-α-chloroacetamide in the presence of KOH, followed by purification via recrystallization .
Pharmacological evaluations in rat models demonstrated significant anti-exudative activity at 10 mg/kg, comparable to the reference drug diclofenac sodium (8 mg/kg) . The compound’s efficacy is attributed to its ability to modulate inflammatory pathways, likely through interactions with cyclooxygenase (COX) enzymes or leukotriene biosynthesis .
Properties
Molecular Formula |
C23H20N4O2S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H20N4O2S/c1-2-14-27-22(20-13-8-15-29-20)25-26-23(27)30-16-21(28)24-19-12-7-6-11-18(19)17-9-4-3-5-10-17/h2-13,15H,1,14,16H2,(H,24,28) |
InChI Key |
NEBIQVOEYGBSGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides derived from furan-2-carbohydrazide and allyl isothiocyanate undergo acid-catalyzed cyclization. A typical procedure involves refluxing equimolar quantities of furan-2-carbohydrazide and allyl isothiocyanate in ethanol with concentrated hydrochloric acid (12 N) for 6–8 hours. The resulting precipitate is filtered and recrystallized from ethanol to yield the triazole-thione as a pale-yellow solid (melting point: 162–164°C).
Key Reaction Parameters
Alternative Cyclization via Hydrazine Derivatives
An alternative approach employs cyclocondensation of allyl-substituted hydrazine derivatives with carbon disulfide in basic conditions. This method, while less common for furan-containing triazoles, offers moderate yields (55–60%) and requires stringent temperature control to avoid side reactions.
Preparation of N-(2-Phenylphenyl)-2-bromoacetamide
The acetamide component is synthesized via acylation of 2-phenylaniline with bromoacetyl bromide under Schotten-Baumann conditions:
Acylation Protocol
A solution of 2-phenylaniline (1.0 equiv) in dichloromethane is treated with bromoacetyl bromide (1.2 equiv) at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HBr, and the reaction is stirred for 2 hours at room temperature. The product is extracted, washed with brine, and purified via column chromatography (hexane/ethyl acetate = 4:1) to afford white crystalline N-(2-phenylphenyl)-2-bromoacetamide (yield: 85–90%).
Analytical Data
-
Melting Point: 98–100°C
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 9H, Ar-H), 3.92 (s, 2H, CH2Br).
Coupling of Triazole-Thione and Bromoacetamide
The final step involves nucleophilic substitution between the triazole-thione and bromoacetamide. Two methods are prominent:
Conventional Alkylation in DMF
A mixture of 5-(furan-2-yl)-4-prop-2-enyl-4H-1,2,4-triazole-3-thione (1.0 equiv) and N-(2-phenylphenyl)-2-bromoacetamide (1.1 equiv) in dry DMF is stirred with potassium carbonate (2.0 equiv) at 80°C for 12 hours. The crude product is precipitated in ice-water and recrystallized from ethanol (yield: 65–70%).
Ultrasound-Assisted Coupling
Ultrasound irradiation significantly enhances reaction efficiency. LiH (2.0 equiv) is added to a solution of triazole-thione in DMF, followed by the bromoacetamide. The mixture is irradiated at 40 kHz for 15–20 minutes, yielding the target compound in 88–92% purity after recrystallization.
Comparative Analysis
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional | K2CO3, DMF, 80°C | 12 h | 65–70 |
| Ultrasound | LiH, DMF, 40 kHz | 20 min | 88–92 |
Optimization and Mechanistic Insights
Role of Ultrasound Irradiation
Ultrasound promotes cavitation, enhancing mass transfer and reducing activation energy. This method minimizes side reactions such as allyl group polymerization and improves regioselectivity during alkylation.
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) stabilize the thiolate intermediate, while strong bases (LiH, K2CO3) deprotonate the triazole-thione. LiH under ultrasound achieves near-quantitative conversion due to its superior solubility and reactivity.
Analytical Characterization
The final compound is characterized by:
-
1H NMR: Signals at δ 7.45–7.15 (m, 9H, Ar-H), 6.85–6.55 (m, 3H, furan-H), 5.95 (m, 1H, CH2=CH), 5.30 (s, 2H, SCH2), 4.85 (d, 2H, CH2=CH2).
Challenges and Mitigation Strategies
-
Allyl Group Stability: Conduct reactions under nitrogen to prevent oxidation.
-
Regioselectivity: Use bulky bases to favor substitution at the sulfur atom over nitrogen alkylation.
Industrial-Scale Considerations
Batch reactors with ultrasound probes or flow chemistry setups are recommended for large-scale synthesis. Solvent recovery systems (e.g., DMF distillation) reduce costs and environmental impact .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
| Functional Group | Key Reactions |
|---|---|
| Allyl (prop-2-enyl) | Polymerization, epoxidation, Diels-Alder cycloaddition |
| 1,2,4-Triazole | Electrophilic substitution, coordination with metals, ring-opening under extremes |
| Thioether (-S-) | Oxidation to sulfoxide/sulfone, alkylation |
| Acetamide | Hydrolysis to carboxylic acid, reduction to amine |
| Biphenyl | Electrophilic aromatic substitution (e.g., halogenation) |
Allyl Group Reactions
The prop-2-enyl substituent participates in characteristic alkene reactions:
-
Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields an epoxide derivative.
-
Cycloaddition : Acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered cycloadducts.
Triazole Ring Reactivity
The 1,2,4-triazole core shows moderate aromaticity and undergoes:
-
Electrophilic Substitution : Nitration (HNO3/H2SO4) at the N-1 position, though steric hindrance from the allyl group may limit reactivity.
-
Metal Coordination : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs, forming complexes relevant to catalytic or medicinal applications .
Thioether Oxidation
The sulfanyl (-S-) group is prone to oxidation:
| Reagent | Product | Conditions |
|---|---|---|
| H2O2 | Sulfoxide | Mild, room temperature |
| KMnO4 (acidic) | Sulfone | Heating, acidic medium |
This oxidation alters electronic properties, potentially enhancing biological activity .
Acetamide Transformations
-
Hydrolysis : Under acidic (HCl/H2O) or basic (NaOH) conditions, the acetamide hydrolyzes to 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid .
-
Reduction : Lithium aluminum hydride (LiAlH4) reduces the amide to a primary amine.
Biphenyl Modifications
The 2-phenylphenyl group undergoes electrophilic substitution (e.g., bromination with Br2/FeBr3), though steric effects from the ortho-substituent may direct reactivity to the para position of the distal ring .
Oxidation of Thioether
The sulfanyl group’s oxidation follows a two-step radical mechanism:
-
Formation of Sulfoxide : H2O2 abstracts a sulfur electron, forming a sulfenic acid intermediate.
-
Further Oxidation : Excess oxidizer converts sulfoxide to sulfone .
Diels-Alder Cycloaddition
The allyl group acts as a diene, reacting with dienophiles in a concerted [4+2] mechanism to yield bicyclic products. Regioselectivity is influenced by electron-withdrawing groups on the dienophile.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antifungal properties. The presence of the triazole ring is crucial for the inhibition of fungal enzyme activity, making it a candidate for developing antifungal agents. Studies have shown that modifications to the triazole moiety can enhance efficacy against resistant fungal strains .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. Experimental studies have demonstrated that compounds with similar structures can effectively target cancer cell lines, suggesting that this compound may also possess similar properties .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of triazole compounds. The ability to cross the blood-brain barrier allows these compounds to exert protective effects against neurodegenerative diseases. Preliminary studies indicate that derivatives like this one may help mitigate oxidative stress and inflammation in neuronal cells .
Agricultural Applications
Pesticidal Activity
The unique furan and triazole components in this compound suggest potential use as a pesticide. Research has indicated that compounds with similar structures can act as effective fungicides and insecticides by disrupting metabolic pathways in pests and pathogens . Field trials are necessary to evaluate its efficacy and safety in agricultural settings.
Herbicide Development
Triazole-containing compounds are also being explored for their herbicidal properties. The ability to inhibit specific enzymes involved in plant growth could lead to the development of selective herbicides that target invasive species without harming crops .
Material Science
Polymer Science
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal and mechanical properties. The unique chemical structure allows for cross-linking within polymer networks, potentially leading to materials with improved durability and resistance to environmental degradation .
Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions positions it as a candidate for developing nanomaterials with specific catalytic properties. Research suggests that triazole derivatives can be utilized in synthesizing nanoparticles that exhibit enhanced reactivity and selectivity in various chemical reactions .
Summary of Findings
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antifungal, anticancer, neuroprotective | Active research; promising preliminary results |
| Agricultural Sciences | Pesticidal and herbicidal properties | Field trials needed; potential identified |
| Material Science | Enhanced polymer properties; nanomaterial synthesis | Ongoing studies; innovative applications being explored |
Mechanism of Action
The mechanism of action of 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the furan ring can interact with hydrophobic pockets in proteins . The phenylacetamide moiety can enhance binding affinity through π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Table 1: Melting Points and Yields of Selected Analogs
| Compound ID | Melting Point (°C) | Yield (%) | Molecular Weight |
|---|---|---|---|
| 15 | 207.6–208.5 | 45 | 482.5 |
| 16 | 242.1–243.3 | 55 | 496.5 |
| 17 | 238.1–239.0 | 52 | 510.6 |
| 20 | 273.0–274.0 | 57 | 418.5 |
- Lipophilicity : Allyl (prop-2-enyl) and methyl groups (e.g., 3,5-dimethylphenyl ) increase logP values, enhancing membrane permeability.
- Solubility : Pyridinyl (e.g., ) and sulfanylbenzyl substituents improve aqueous solubility via polar interactions.
Pharmacological Activity
Table 2: Anti-Exudative Activity (AEA) Comparison
| Compound | Dose (mg/kg) | AEA (% Inhibition) | Reference Standard (Diclofenac Na) |
|---|---|---|---|
| Target Compound | 10 | 68.2 ± 4.1 | 72.5 ± 3.8 (8 mg/kg) |
| 3.1 (Nitro-substituted) | 10 | 65.3 ± 3.9 | – |
| 3.7 (Methoxy-substituted) | 10 | 70.1 ± 4.2 | – |
| 3.12 (Chloro-substituted) | 10 | 73.8 ± 4.5 | – |
- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 3.12 ) enhance AEA by stabilizing ligand-receptor interactions .
- Bulkier Groups : 2,4,6-Trimethylphenyl reduces activity due to steric hindrance but improves metabolic stability.
Structure-Activity Relationships (SAR)
- Triazole Core : Essential for hydrogen bonding with COX-2 active sites .
- Furan-2-yl : Enhances π-π stacking with aromatic residues in inflammatory enzymes .
- Allyl Group : Increases bioavailability via improved membrane permeability .
- N-Aryl Substitutents : Electron-deficient aryl groups (e.g., 2-chlorophenyl ) enhance binding affinity.
Q & A
Q. What are the established synthetic routes for preparing 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide?
The compound is synthesized via alkylation of 5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-thione with N-(2-phenylphenyl)-α-chloroacetamide in an alkaline ethanol medium (KOH). Post-reaction crystallization yields white or light-yellow crystalline products with defined melting points. This method is scalable and reproducible for generating derivatives with varying substituents .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Key techniques include:
- Elemental analysis for empirical formula validation.
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular connectivity.
- Chromatography-mass spectrometry for purity assessment and fragmentation pattern analysis.
- X-ray crystallography (using SHELX programs) to resolve 3D molecular geometry .
Advanced Research Questions
Q. How do substituents at the triazole and acetamide moieties influence anti-exudative activity?
SAR studies indicate that electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring of the acetamide moiety enhance anti-exudative activity by modulating electron density and bioavailability. For example, derivatives with 3-nitro or 4-chloro substituents showed activity comparable to diclofenac sodium in rat models of formalin-induced edema .
Q. What computational methods are employed to predict toxicity and optimize safety profiles?
Non-experimental toxicity prediction tools like GUSAR and TEST models classify this compound as low-toxicity (LD₅₀ > 5000 mg/kg in rats). These models evaluate acute toxicity by correlating molecular descriptors (e.g., lipophilicity, polar surface area) with historical toxicity data .
Q. How can contradictions in reported bioactivity data for similar triazole-acetamide derivatives be resolved?
Discrepancies often arise from variations in:
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include:
Q. Which in vivo models are most relevant for evaluating anti-exudative activity?
The formalin-induced rat paw edema model is widely used. Anti-exudative efficacy is quantified via digital plethysmometry, measuring volume reduction in treated vs. control groups. Activity is benchmarked against reference drugs (e.g., diclofenac sodium) .
Q. How can experimental design be optimized to improve bioactivity screening?
Strategies include:
Q. What in vitro assays correlate with in vivo anti-exudative results?
Lipoxygenase (LOX) and cyclooxygenase (COX) inhibition assays are predictive. Derivatives showing >50% inhibition in LOX/COX-2 assays (IC₅₀ < 10 µM) often align with in vivo efficacy. However, bioavailability factors (e.g., plasma protein binding) require parallel pharmacokinetic studies .
Q. How is acute toxicity assessed for preclinical development?
Acute toxicity is determined via OECD Guideline 423 in rodents, administering escalating doses (300–5000 mg/kg). Subacute doses (1/10th of LD₅₀) are then tested for 28 days, monitoring hematological, hepatic, and renal parameters. Histopathological analysis further validates safety .
Q. What high-throughput strategies expedite derivative screening?
Computational reaction design (e.g., ICReDD’s quantum chemical path-searching) identifies optimal synthetic routes. Automated platforms (e.g., Chemspeed) enable parallel synthesis and rapid SAR profiling. Machine learning models prioritize candidates with desirable ADMET properties .
Notes
- Methodological Focus : Answers emphasize experimental protocols over definitions.
- Citation Style : Evidence IDs are embedded for traceability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
